4-Isopropylbenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTHBZLABLYGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215931 | |

| Record name | p-Cymene, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65724-11-0, 73789-86-3 | |

| Record name | p-Cymene, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065724110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cymene, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-4-(propan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 4-Isopropylbenzyl Moiety

An In-depth Technical Guide to 4-Isopropylbenzyl Bromide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 73789-86-3), a pivotal intermediate in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the compound's properties, reactivity, synthesis, and safe handling. We will explore the causality behind its utility as a building block and provide validated protocols to empower your research and development endeavors.

This compound, also known as 1-(bromomethyl)-4-(propan-2-yl)benzene, is more than just a halogenated hydrocarbon; it is a versatile molecular scaffold.[1][2] Its structure combines a reactive benzylic bromide handle with a lipophilic isopropyl group on a phenyl ring. This unique combination makes it an invaluable starting material for introducing the 4-isopropylphenyl group into more complex molecular architectures.[3] This moiety is of significant interest in medicinal chemistry and materials science, where fine-tuning steric and electronic properties is critical for function. The compound serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical, agrochemical, and specialty chemical industries.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. Understanding the physical and spectral properties of this compound is essential for its correct identification, purity assessment, and use in subsequent reactions.

Core Physical Properties

The compound is a colorless to pale yellow liquid with a characteristic pungent, aromatic odor.[1][3] Its high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition. It is sparingly soluble in water but exhibits good solubility in common organic solvents like ethanol, ether, and chloroform, which is typical for aryl halides and facilitates its use in a wide range of reaction media.[3]

A summary of its key quantitative data is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 73789-86-3 | [1][4] |

| Molecular Formula | C₁₀H₁₃Br | [1][5] |

| Molecular Weight | 213.11 g/mol | [4][6] |

| Appearance | Colorless to light yellow liquid | [1][3][7] |

| Boiling Point | 272-273 °C (at 760 mmHg) | [1][4][6] |

| Density | 1.274 g/mL (at 25 °C) | [1][4][6] |

| Refractive Index (n²⁰/D) | 1.5500 | [1][4][6] |

| Flash Point | >110 °C (>230 °F) | [1][7] |

Structural Confirmation: A Spectroscopic Deep Dive

Confirming the identity and purity of this compound post-synthesis or prior to use is a critical, self-validating step in any workflow. The following sections detail the expected spectroscopic signatures.

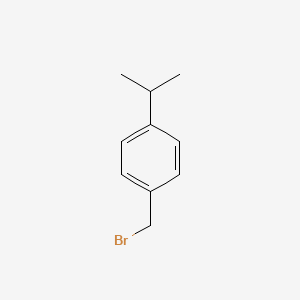

Caption: Molecular structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides an unambiguous fingerprint. Key expected signals include:

-

A doublet around δ 1.25 ppm (6H), corresponding to the two equivalent methyl groups of the isopropyl substituent.

-

A septet around δ 2.90 ppm (1H), for the methine proton of the isopropyl group, split by the six adjacent methyl protons.

-

A sharp singlet around δ 4.50 ppm (2H). This signal is characteristic of the benzylic methylene protons (-CH₂Br). Its downfield shift is due to the deshielding effect of the adjacent bromine atom.

-

Aromatic protons will appear as a classic AA'BB' system, typical of 1,4-disubstituted benzene rings, with two doublets between δ 7.15-7.35 ppm (4H).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups.

-

C-H Stretching (sp³): Look for bands in the 2850-2960 cm⁻¹ region, confirming the aliphatic C-H bonds of the isopropyl and methylene groups.[8]

-

C-H Stretching (sp²): Aromatic C-H stretches will appear as weaker bands between 3000-3100 cm⁻¹.[8]

-

Aromatic Overtones: Characteristic weak bands for para-disubstitution are expected between 1650-2000 cm⁻¹. A key aromatic C=C stretching band will be present around 1600 cm⁻¹.[8]

-

C-Br Stretch: The most diagnostic peak for this compound is the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 690-515 cm⁻¹.[9]

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak will appear as a doublet of approximately equal intensity at m/z 212 and 214 , corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragments: A prominent peak is expected at m/z 133 , resulting from the loss of the bromine radical ([M-Br]⁺). This C₁₀H₁₃⁺ cation is the base peak. Further fragmentation can lead to a tropylium-like ion at m/z 119 ([M-Br-CH₂]⁺ or loss of a methyl group from the isopropyl moiety).[2]

-

Synthesis and Reactivity: A Chemist's Perspective

The utility of this compound stems from its predictable synthesis and reliable reactivity.

Common Synthetic Pathway: Radical Bromination

The most direct and industrially scalable synthesis involves the free-radical bromination of 4-isopropyltoluene at the benzylic position. This reaction, a variation of the Wohl-Ziegler bromination, is selective for the benzylic position because the resulting benzylic radical is resonance-stabilized, making it the kinetically and thermodynamically favored intermediate.

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via NBS Bromination

-

Objective: To synthesize this compound from 4-isopropyltoluene.

-

Materials:

-

4-Isopropyltoluene

-

N-Bromosuccinimide (NBS), recrystallized

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropyltoluene (1.0 eq), N-bromosuccinimide (1.05 eq), and the solvent (e.g., CCl₄).

-

Initiation: Add a catalytic amount of AIBN or BPO (0.02 eq).

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct that floats. An external lamp can be used to facilitate initiation.

-

Workup - Quenching: Once the reaction is complete (TLC analysis), cool the mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of the solvent.

-

Workup - Washing: Combine the filtrates and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove any residual bromine), water, and finally brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield the final product as a clear liquid.

-

Core Reactivity: The Benzylic Halide Advantage

The C-Br bond in this compound is its reactive center. Being a benzylic halide, it is an excellent electrophile, highly susceptible to nucleophilic substitution reactions (typically Sₙ2, but Sₙ1 can occur under certain conditions due to the stabilized benzylic carbocation). This reactivity is the cornerstone of its utility.

Caption: General nucleophilic substitution pathway for this compound.

This reactivity allows for the facile formation of:

-

Ethers: Reaction with alkoxides or phenoxides (Williamson Ether Synthesis).

-

Esters: Reaction with carboxylate salts.

-

Amines: Reaction with ammonia or primary/secondary amines.

-

C-C Bonds: Use in Grignard reactions (after conversion to the Grignard reagent) or as an alkylating agent for enolates and other carbon nucleophiles.

Applications in Drug Development and Advanced Synthesis

This compound is not an end product but a critical stepping stone. Its primary application is as a precursor or intermediate in multi-step syntheses.[1][3]

-

Pharmaceutical Synthesis: The 4-isopropylbenzyl group can be found in various biologically active molecules. It often serves to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. It is a building block for certain classes of receptor modulators and enzyme inhibitors.[1]

-

Agrochemicals: In the agrochemical sector, it is a precursor for producing specific pesticides and herbicides where the molecular shape and properties imparted by the isopropylbenzyl group are key to biological activity.[1]

-

Protecting Groups: While less common than other benzyl bromides, it can be used to protect alcohols or phenols. The resulting benzyl ether is stable to a wide range of conditions but can be cleaved later via hydrogenolysis.

-

Specialty Chemicals: It is also used to synthesize fragrances and dyes, where the bulky isopropyl group can tune the molecule's properties.[1]

Safety, Handling, and Storage: A Mandate for Researchers

Scientific integrity demands a rigorous approach to safety. This compound is a corrosive and hazardous chemical that requires careful handling.[4][6]

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[7] Essential PPE includes:

-

Handling and First Aid:

-

Avoid inhalation of vapors and direct contact with skin and eyes.[7][10]

-

In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[7]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, alcohols, and amines.[7][11]

-

The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[7][12]

-

Keep the container tightly sealed and stored upright in a corrosives-compatible cabinet, recommended at 2-8°C.[1][5][7]

-

Conclusion

This compound (CAS 73789-86-3) is a foundational reagent in synthetic organic chemistry. Its well-defined physicochemical properties, predictable reactivity as a potent electrophile, and straightforward synthesis make it a reliable tool for researchers. Its primary value lies in its role as a key intermediate, enabling the strategic incorporation of the 4-isopropylbenzyl moiety into complex target molecules in the pharmaceutical, agrochemical, and materials science sectors. Adherence to stringent safety and handling protocols is paramount to harnessing its full potential responsibly.

References

-

AB173742 | CAS 73789-86-3. (n.d.). abcr Gute Chemie. Retrieved January 6, 2026, from [Link]

-

Cas 73789-86-3, 4-ISOPROPYL BENZYL BROMIDE 97. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

-

This compound, min 97%. (n.d.). HDH Chemicals. Retrieved January 6, 2026, from [Link]

-

1-(Bromomethyl)-4-(propan-2-yl)benzene. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Benzene, 1-bromo-4-(1-methylethyl)-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Stenutz. Retrieved January 6, 2026, from [Link]

-

Spectroscopy Infrared Spectra. (n.d.). University of Colorado Boulder. Retrieved January 6, 2026, from [Link]

-

Preparation of isopropyl bromide. (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]

-

IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 6, 2026, from [Link]

-

4-Isopropylbenzyl chloride - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

Benzaldehyde, 4-(1-methylethyl)-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

isopropyl bromide. (2006, May 2). Sciencemadness Discussion Board. Retrieved January 6, 2026, from [Link]

-

IR spectra INFRARED SPECTROSCOPY INDEX. (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

-

Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

Sources

- 1. Cas 73789-86-3,4-ISOPROPYL BENZYL BROMIDE 97 | lookchem [lookchem.com]

- 2. 1-(Bromomethyl)-4-(propan-2-yl)benzene | C10H13Br | CID 47719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-Isopropylbenzylbromid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. achemtek.com [achemtek.com]

- 6. This compound 97 73789-86-3 [sigmaaldrich.com]

- 7. 4-ISOPROPYL BENZYL BROMIDE 97 - Safety Data Sheet [chemicalbook.com]

- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. calpaclab.com [calpaclab.com]

A Comprehensive Technical Guide to the Synthesis of 1-(bromomethyl)-4-(propan-2-yl)benzene

This document provides an in-depth technical guide for the synthesis of 1-(bromomethyl)-4-(propan-2-yl)benzene, a crucial intermediate in the development of pharmaceuticals and complex organic molecules. This guide is intended for an audience of researchers, chemists, and professionals in drug development, offering a detailed exploration of the synthetic methodology, mechanistic underpinnings, safety protocols, and analytical validation.

Strategic Overview: Synthesis and Application

1-(Bromomethyl)-4-(propan-2-yl)benzene, also known as 4-isopropylbenzyl bromide or bromo-p-cymene, is a substituted aromatic halide.[1] Its utility stems from the reactive benzylic bromide functional group, which makes it an excellent electrophile for nucleophilic substitution reactions (SN1 and SN2), Grignard reagent formation, and as a precursor in various coupling reactions. The isopropyl group provides steric bulk and lipophilicity, which are often desirable features in medicinal chemistry.

The most reliable and selective method for its preparation is the free-radical bromination of 4-isopropyltoluene (p-cymene) at the benzylic position. This approach, known as the Wohl-Ziegler reaction, offers high regioselectivity, targeting the C-H bonds adjacent to the benzene ring, which are significantly weaker and lead to a more stable radical intermediate compared to other positions on the alkyl substituent.[2][3]

| Compound Properties | Data |

| IUPAC Name | 1-(bromomethyl)-4-(propan-2-yl)benzene[1] |

| Synonyms | This compound, Bromo-p-cymene[1] |

| CAS Number | 73789-86-3[4] |

| Molecular Formula | C₁₀H₁₃Br[4] |

| Molecular Weight | 213.11 g/mol [4] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~272-273 °C (lit.)[5] |

| Density | ~1.274 g/mL at 25 °C (lit.)[5] |

The Core Mechanism: Free-Radical Benzylic Bromination

The synthesis hinges on a free-radical chain reaction initiated by light or a chemical initiator.[2] The reagent of choice is N-Bromosuccinimide (NBS) because it maintains a low, steady-state concentration of molecular bromine (Br₂) in the reaction medium. This is critical for selectivity; a high concentration of Br₂ would favor undesirable electrophilic addition to the aromatic ring or the formation of dibromides.[6]

The mechanism proceeds through three distinct phases:

-

Initiation: The reaction is triggered by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. The resulting radicals abstract a hydrogen from trace amounts of HBr present to generate a bromine radical (Br•).

-

Propagation: This is a two-step cyclic process that forms the bulk of the product.

-

Step A: A bromine radical abstracts a hydrogen atom from the benzylic position of p-cymene. This is the rate-determining step and is highly selective due to the formation of a resonance-stabilized benzylic radical.[2]

-

Step B: The benzylic radical reacts with a molecule of Br₂ (generated in situ from NBS reacting with HBr) to yield the desired product, 1-(bromomethyl)-4-(propan-2-yl)benzene, and a new bromine radical, which continues the chain.[2][7]

-

-

Termination: The chain reaction ceases when any two radical species combine. These are non-productive events that occur at low frequency.

Caption: Free-radical mechanism for the Wohl-Ziegler bromination of p-cymene.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to anhydrous conditions and careful control of stoichiometry are paramount for achieving high yield and purity.

3.1 Materials and Reagents

| Reagent | M.W. | Amount | Moles | Molar Eq. |

| 4-Isopropyltoluene (p-Cymene) | 134.22 | 10.0 g | 0.0745 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 13.9 g | 0.0782 | 1.05 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.25 g | 0.0015 | 0.02 |

| Carbon Tetrachloride (CCl₄), anhydrous | 153.81 | 150 mL | - | - |

Note on Solvent Choice: While carbon tetrachloride is historically common, its use is discouraged due to toxicity and environmental concerns. Acetonitrile is a viable, less hazardous alternative.[8] If using acetonitrile, ensure it is of an anhydrous grade.

3.2 Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂). Ensure all glassware is oven-dried and assembled while hot to preclude moisture.

-

Charging the Flask: To the flask, add 4-isopropyltoluene (10.0 g), N-bromosuccinimide (13.9 g), Azobisisobutyronitrile (0.25 g), and anhydrous carbon tetrachloride (150 mL).

-

Initiation and Reflux: Place the flask in a heating mantle and begin vigorous stirring. Heat the mixture to a gentle reflux (boiling point of CCl₄ is ~77 °C). The reaction can also be initiated by irradiating the flask with a 100-250W lamp.[3]

-

Monitoring the Reaction: The reaction progress can be monitored by observing the density of the succinimide byproduct. NBS is denser than CCl₄ and will sink, while the product, succinimide, is less dense and will float. The reaction is typically complete within 1-3 hours, indicated by the consumption of all NBS.

-

Work-up - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature, then further chill in an ice bath for 30 minutes to precipitate all the succinimide.

-

Isolation: Filter the cold mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 15 mL) to recover any trapped product.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is often of sufficient purity for subsequent steps. For higher purity, vacuum distillation or flash column chromatography on silica gel (eluting with hexanes) can be performed.

Caption: Step-by-step workflow for the synthesis of this compound.

Safety, Handling, and Trustworthiness

Scientific integrity demands a rigorous approach to safety. The protocols described are robust only when executed with strict adherence to safety guidelines.

-

General Precautions: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles, is mandatory.[9][10] An emergency eyewash and shower must be accessible.

-

N-Bromosuccinimide (NBS): A corrosive solid that causes severe skin burns and eye damage.[11] It is also an oxidizer and should be kept away from combustible materials.[10] Avoid inhalation of dust.[9]

-

AIBN: A thermal hazard. It decomposes upon heating to release nitrogen gas, which can cause a dangerous pressure buildup in a closed system. Store refrigerated and handle with care.

-

Carbon Tetrachloride (CCl₄): A known hepatotoxin and suspected carcinogen. Its use should be minimized or replaced with a safer solvent like acetonitrile.

-

1-(bromomethyl)-4-(propan-2-yl)benzene (Product): This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[1] Handle the purified product with extreme care in a fume hood.

-

Emergency Response: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[11] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[9][11]

Analytical Characterization and Quality Control

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques.

| Technique | Expected Results for 1-(bromomethyl)-4-(propan-2-yl)benzene |

| ¹H NMR | δ ~7.3 (d, 2H, Ar-H), δ ~7.2 (d, 2H, Ar-H), δ ~4.5 (s, 2H, -CH₂Br), δ ~2.9 (sept, 1H, -CH(CH₃)₂), δ ~1.2 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | δ ~149 (Ar-C), δ ~138 (Ar-C), δ ~129 (Ar-CH), δ ~127 (Ar-CH), δ ~34 (-CH₂Br), δ ~33 (-CH(CH₃)₂), δ ~24 (-CH(CH₃)₂) |

| Mass Spec. (EI) | Molecular ion peaks at m/z 212 and 214 with ~1:1 intensity ratio (due to ⁷⁹Br and ⁸¹Br isotopes). A prominent fragment at m/z 133 corresponds to the loss of the bromine atom ([M-Br]⁺). |

| IR Spectroscopy | ~3050-3000 cm⁻¹ (Ar C-H stretch), ~2960-2850 cm⁻¹ (Alkyl C-H stretch), ~1610, 1510 cm⁻¹ (Ar C=C stretch), ~1220 cm⁻¹ (C-Br stretch). |

References

-

Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

-

N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. [Link]

-

NBS Benzylic Bromination of Alkylbenzene Compounds. YouTube. [Link]

-

N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Suru Chemicals. [Link]

-

1-(Bromomethyl)-4-(propan-2-yl)benzene. PubChem, National Center for Biotechnology Information. [Link]

-

The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society. [Link]

-

N-Bromosuccinimide. Wikipedia. [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). YouTube. [Link]

-

Synthesis of 1-Azido-4-(bromomethyl)benzene. PrepChem.com. [Link]

-

1-(Bromomethyl)-2-(propan-2-yl)benzene. PubChem, National Center for Biotechnology Information. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Liquid-phase oxidation of p-cymene: Nature of intermediate hydroperoxides and relative activity of the alkyl groups. ResearchGate. [Link]

-

1-bromo-4-(bromomethyl)benzene synthesis. ChemSynthesis. [Link]

-

Supercoiled fibres of self-sorted donor-acceptor stacks. The Royal Society of Chemistry. [Link]

-

Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

-

Benzene, 1-(bromomethyl)-4-methyl-. NIST WebBook. [Link]

-

Free Radical Substitution and Addition Reactions. LibreTexts Chemistry. [Link]

-

The Free Radical Halogenation Mechanism. YouTube. [Link]

-

Synthesis of benzyl bromides. Organic Chemistry Portal. [Link]

Sources

- 1. 1-(Bromomethyl)-4-(propan-2-yl)benzene | C10H13Br | CID 47719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. 4-ISOPROPYL BENZYL BROMIDE 97 synthesis - chemicalbook [chemicalbook.com]

- 5. 4-ISOPROPYL BENZYL BROMIDE 97 | 73789-86-3 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. lobachemie.com [lobachemie.com]

Physical and chemical properties of 4-isopropylbenzyl bromide

An In-depth Technical Guide to 4-Isopropylbenzyl Bromide

Introduction: Strategic Importance in Synthesis

This compound, also known as 1-(bromomethyl)-4-isopropylbenzene, is a substituted aromatic halide that serves as a pivotal intermediate in advanced organic synthesis. Its structure, featuring a reactive benzylic bromide functional group and a sterically influential isopropyl moiety, makes it a versatile building block for introducing the 4-isopropylbenzyl group into a wide range of molecular scaffolds. This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthesis, and handling protocols, tailored for professionals in pharmaceutical research and chemical development. Understanding the nuances of this reagent is critical for its effective and safe utilization in creating complex molecules, from active pharmaceutical ingredients (APIs) to specialized organic materials.

Core Physicochemical & Structural Properties

The utility of any chemical reagent begins with a firm grasp of its fundamental properties. These data govern storage, handling, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 73789-86-3 | [1] |

| Molecular Formula | C₁₀H₁₃Br | [1][2] |

| Molecular Weight | 213.11 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 272-273 °C (lit.) | [3][4] |

| Density | 1.274 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.5500 (lit.) | [3][4] |

| Purity | Typically ≥97% | [1] |

Synthesis Pathway: From Cumene to a Reactive Intermediate

The most logical and industrially scalable synthesis of this compound originates from cumene (isopropylbenzene). A common and effective laboratory-scale method involves the free-radical bromination of the benzylic position of 4-isopropyltoluene (p-cymene), which itself can be derived from cumene. The Wohl-Ziegler bromination, using N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light, is a field-proven method.[5]

The causality here is clear: the benzylic C-H bond is significantly weaker than other C-H bonds in the molecule, making it selectively susceptible to hydrogen abstraction by a bromine radical. This selectivity is the cornerstone of the synthesis, ensuring bromination occurs at the desired benzylic carbon rather than on the aromatic ring or the isopropyl group.

Experimental Protocol: Wohl-Ziegler Bromination

-

System Preparation: A flame-dried, three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The entire system must be inert as moisture can consume the NBS reagent.

-

Reagent Charging: Charge the flask with 4-isopropyltoluene (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.02 eq.) in an anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[5]

-

Reaction Initiation: The mixture is heated to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. A sunlamp or a standard incandescent lamp can be positioned near the flask to facilitate radical initiation.

-

Monitoring & Completion: The reaction progress is monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface. TLC or GC analysis can confirm the disappearance of the starting material.

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining traces of HBr or NBS.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its carbon-bromine bond. The benzylic position makes it an excellent electrophile for nucleophilic substitution and a precursor for organometallic reagents.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution (Sₙ) reactions. The mechanism can proceed via an Sₙ2 pathway or an Sₙ1 pathway, the latter being favored due to the resonance stabilization of the resulting benzylic carbocation. This dual reactivity allows for the introduction of a wide variety of functional groups.

-

Causality: The stability of the intermediate carbocation (in Sₙ1) or the transition state (in Sₙ2) is enhanced by the electron-donating nature of the aromatic ring through resonance. This makes the benzylic bromide significantly more reactive than a typical primary alkyl bromide.

Common Transformations:

-

Ether Synthesis (Williamson): Reaction with alkoxides (RO⁻) yields ethers.

-

Ester Synthesis: Reaction with carboxylate salts (RCOO⁻) produces esters.

-

Nitrile Synthesis: Reaction with cyanide ions (CN⁻) forms nitriles, which are valuable precursors for carboxylic acids and amines.

-

Amine Synthesis: Reaction with ammonia or amines leads to the corresponding benzylamines.

Grignard Reagent Formation

A cornerstone reaction for C-C bond formation is the preparation of a Grignard reagent.[6] This transforms the electrophilic benzylic carbon into a potent nucleophile.

-

Causality: The reaction involves the insertion of magnesium metal into the carbon-bromine bond. This process requires an anhydrous ether solvent (like diethyl ether or THF) to stabilize the resulting organomagnesium species. The presence of water or other protic solvents would instantly quench the Grignard reagent, as it is a very strong base.

Protocol: Preparation of 4-Isopropylbenzylmagnesium Bromide

This protocol is a self-validating system; successful initiation is visually confirmed, and failure points (e.g., moisture) result in a clear lack of reaction.

-

Glassware Preparation: All glassware (three-neck flask, reflux condenser, dropping funnel) must be rigorously oven-dried or flame-dried to remove all traces of moisture. Assemble the apparatus while hot under a stream of dry nitrogen or argon.

-

Reagent Preparation:

-

Place magnesium turnings (1.2 eq.) in the reaction flask.

-

Prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.

-

-

Initiation:

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction may need initiation by gentle warming, adding a small crystal of iodine, or crushing the magnesium turnings with a dry stirring rod to expose a fresh metal surface.

-

Successful initiation is marked by the appearance of turbidity, bubble formation at the metal surface, and gentle refluxing of the ether solvent.

-

-

Addition & Reaction: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. The exothermic nature of the reaction typically sustains the required temperature.

-

Completion: After the addition is complete, continue to stir the mixture (with gentle heating if necessary) for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark, cloudy solution is the Grignard reagent, ready for use in subsequent reactions.

Grignard Formation Workflow

Caption: Protocol for the formation of a Grignard reagent.

Applications in Drug Development & Research

This compound is not just a laboratory curiosity; it is a key building block in synthesizing molecules with significant biological activity. Its primary role is to install the 4-isopropylbenzyl moiety, which can serve as a lipophilic group to enhance membrane permeability or to fit into specific hydrophobic pockets of target proteins. While direct examples in marketed drugs are proprietary, its utility is evident in patent literature and synthetic methodology studies for creating libraries of potential drug candidates. It is a valuable intermediate for pharmaceuticals, agrochemicals, and specialty chemicals.[7]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a corrosive and hazardous compound that requires careful handling.

-

Hazard Identification: The compound is classified as causing severe skin burns and eye damage (H314).[4] It is a lachrymator, meaning it causes irritation and tearing of the eyes.

-

GHS Classification:

Mandatory Handling Protocol

-

Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure no skin is exposed.

-

Respiratory Protection: If there is a risk of exposure above occupational limits, use a suitable respirator with an appropriate filter cartridge (e.g., type ABEK).

-

-

Spill & First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The recommended storage temperature is between 2-8°C under an inert gas like argon.[1] Containers should be tightly sealed to prevent moisture ingress.

References

-

1-(Bromomethyl)-4-(propan-2-yl)benzene . PubChem, National Center for Biotechnology Information. [Link]

-

7: The Grignard Reaction (Experiment) . Chemistry LibreTexts. [Link]

-

Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C . Journal of the American Chemical Society. [Link]

-

Benzyl bromide synthesis by bromination or substitution . Organic Chemistry Portal. [Link]

Sources

- 1. achemtek.com [achemtek.com]

- 2. 1-(Bromomethyl)-4-(propan-2-yl)benzene | C10H13Br | CID 47719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ISOPROPYL BENZYL BROMIDE 97 | 73789-86-3 [chemicalbook.com]

- 4. 4-Isopropylbenzylbromid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-ISOPROPYL BENZYL BROMIDE 97 synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 4-Isopropylbenzyl Bromide: A Technical Guide

Introduction

4-Isopropylbenzyl bromide, a substituted aromatic halide, serves as a key intermediate in the synthesis of a variety of organic compounds, finding applications in pharmaceutical research and materials science. Its chemical structure, featuring a para-substituted benzene ring with an isopropyl group and a bromomethyl moiety, gives rise to a distinct spectroscopic signature. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights for researchers, scientists, and drug development professionals in the positive identification and quality assessment of this versatile reagent.

The structural elucidation of this compound is paramount for its effective use in synthetic chemistry. Each spectroscopic technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy reveal the electronic environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule. IR spectroscopy identifies the characteristic vibrational frequencies of the functional groups present, while mass spectrometry provides information about the molecular weight and fragmentation pattern, further corroborating the molecular structure.

This guide will delve into the theoretical underpinnings and practical application of each of these techniques in the characterization of this compound. By understanding the expected spectral data, researchers can confidently verify the identity and purity of their samples, ensuring the integrity of their synthetic endeavors.

Molecular Structure and Isotopic Considerations

A foundational understanding of the molecular structure is essential for the interpretation of its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit four distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electronic properties of the aromatic ring.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d | 2H | Ar-H (ortho to CH₂Br) |

| ~7.20 | d | 2H | Ar-H (ortho to isopropyl) |

| ~4.50 | s | 2H | -CH₂Br |

| ~2.95 | sept | 1H | -CH(CH₃)₂ |

| ~1.25 | d | 6H | -CH(CH₃)₂ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (δ ~7.35 and ~7.20): The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing bromomethyl group are expected to be deshielded and appear at a lower field (~7.35 ppm) compared to the protons ortho to the electron-donating isopropyl group (~7.20 ppm).

-

Benzylic Protons (δ ~4.50): The two protons of the bromomethyl group are chemically equivalent and are significantly deshielded by the adjacent bromine atom, resulting in a singlet at approximately 4.50 ppm.

-

Isopropyl Protons (δ ~2.95 and ~1.25): The methine proton of the isopropyl group is adjacent to six equivalent methyl protons, leading to a septet at around 2.95 ppm. The six methyl protons are equivalent and are split by the single methine proton, resulting in a doublet at approximately 1.25 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six signals for the aromatic carbons and three signals for the aliphatic carbons.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | Ar-C (ipso, attached to isopropyl) |

| ~137.5 | Ar-C (ipso, attached to CH₂Br) |

| ~129.5 | Ar-C (ortho to CH₂Br) |

| ~127.0 | Ar-C (ortho to isopropyl) |

| ~34.0 | -CH(CH₃)₂ |

| ~33.0 | -CH₂Br |

| ~24.0 | -CH(CH₃)₂ |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ ~127.0-148.0): The four signals in the aromatic region confirm the presence of a substituted benzene ring. The two quaternary carbons (ipso-carbons) are typically observed at a lower field. The carbon attached to the isopropyl group is expected around 148.0 ppm, while the carbon attached to the bromomethyl group is predicted to be near 137.5 ppm. The two sets of equivalent methine carbons in the aromatic ring will appear at approximately 129.5 ppm and 127.0 ppm.

-

Aliphatic Carbons (δ ~24.0-34.0): The methine carbon of the isopropyl group is expected around 34.0 ppm. The benzylic carbon of the bromomethyl group is deshielded by the bromine and should appear around 33.0 ppm. The two equivalent methyl carbons of the isopropyl group will give a single signal at approximately 24.0 ppm.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) may be necessary to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, alkyl groups, and the carbon-bromine bond.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2965-2850 | Strong | Aliphatic C-H Stretch (isopropyl and CH₂) |

| ~1610, ~1515 | Medium-Strong | Aromatic C=C Stretch |

| ~1465 | Medium | CH₂ Scissoring and CH₃ Asymmetric Bending |

| ~1385, ~1365 | Medium | Isopropyl gem-dimethyl C-H Bending |

| ~820 | Strong | para-Substituted Aromatic C-H Out-of-Plane Bending |

| ~650-550 | Medium-Strong | C-Br Stretch |

Interpretation of the IR Spectrum:

-

C-H Stretching Vibrations: The spectrum will exhibit both aromatic C-H stretching bands above 3000 cm⁻¹ and aliphatic C-H stretching bands from the isopropyl and bromomethyl groups below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Two to three bands in the 1610-1500 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

Alkyl C-H Bending: The bending vibrations for the CH₂ and CH₃ groups of the isopropyl and bromomethyl substituents will appear in the 1465-1365 cm⁻¹ region. The characteristic doublet for the gem-dimethyl group of the isopropyl substituent is expected around 1385 and 1365 cm⁻¹.

-

Aromatic C-H Out-of-Plane Bending: A strong absorption band around 820 cm⁻¹ is a key indicator of a 1,4-disubstituted (para) benzene ring.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 650 and 550 cm⁻¹.

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be conveniently recorded as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. Electron ionization (EI) is a common technique used for this purpose.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 212/214 | Moderate | [M]⁺ and [M+2]⁺ (Molecular Ions) |

| 133 | High | [M - Br]⁺ |

| 119 | Very High (Base Peak) | [M - Br - CH₂]⁺ or [C₉H₁₁]⁺ (Isopropylbenzyl cation) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 212 and 214.

-

Base Peak (m/z 119): The most abundant fragment is typically the isopropylbenzyl cation, formed by the loss of the bromine radical followed by the loss of a methylene group, or more likely, direct formation of the stable secondary benzylic carbocation.[1]

-

[M - Br]⁺ Fragment (m/z 133): The cleavage of the relatively weak carbon-bromine bond results in a significant peak at m/z 133, corresponding to the 4-isopropylbenzyl cation.[1]

-

Tropylium Ion (m/z 91): Rearrangement and fragmentation of the benzyl-type cations can lead to the formation of the highly stable tropylium ion at m/z 91.[1]

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable mass-to-charge ratio range (e.g., m/z 40-300).

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and mass spectrometry provides a robust and reliable method for its structural confirmation and purity assessment. The predicted spectral data, based on established chemical principles and comparison with analogous compounds, offers a clear and consistent picture of its molecular architecture. The characteristic signals in the ¹H and ¹³C NMR spectra confirm the para-substitution pattern and the presence of the isopropyl and bromomethyl groups. The vibrational bands in the IR spectrum provide further evidence for these functional groups, while the fragmentation pattern in the mass spectrum, including the distinctive isotopic signature of bromine, serves as a final confirmation of the molecular identity. This guide provides researchers with the necessary information to confidently utilize these spectroscopic techniques for the characterization of this compound in their synthetic and analytical workflows.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 47719, 1-(Bromomethyl)-4-(propan-2-yl)benzene. [Link]. Accessed January 6, 2026.

Sources

Stability and Storage of 4-Isopropylbenzyl Bromide: A Technical Guide for Researchers

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-isopropylbenzyl bromide (also known as 1-(bromomethyl)-4-isopropylbenzene). As a reactive benzylic bromide, its efficacy in pharmaceutical synthesis and other research applications is intrinsically linked to its chemical integrity. This document, intended for researchers, scientists, and drug development professionals, elucidates the factors influencing its stability, details potential degradation pathways, and offers evidence-based protocols for its handling and storage to ensure experimental reproducibility and safety.

Chemical Profile and Intrinsic Reactivity

This compound is a substituted aromatic halide with the molecular formula C₁₀H₁₃Br and a molecular weight of 213.11 g/mol .[1][2] Its structure, featuring a bromomethyl group attached to a benzene ring substituted with an isopropyl group at the para position, dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 73789-86-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃Br | [1][2] |

| Molecular Weight | 213.11 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 272-273 °C (lit.) | [3] |

| Density | 1.274 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.5500 (lit.) | [3] |

| Flash Point | >230 °F (>110 °C) | [1] |

The key to understanding the stability of this compound lies in the lability of the C-Br bond at the benzylic position. The benzene ring, particularly with the electron-donating isopropyl group, can stabilize a positive charge at the benzylic carbon through resonance. This inherent property makes the compound susceptible to nucleophilic substitution reactions, proceeding through both S_N1 and S_N2 mechanisms. The formation of a stable benzylic carbocation is a critical factor in its reactivity profile.[4][5]

Factors Influencing Stability and Degradation Pathways

The stability of this compound is not absolute and is influenced by several environmental factors. Understanding these factors is paramount to preventing degradation and ensuring the quality of the reagent.

Moisture and Hydrolysis

This compound is classified as moisture-sensitive.[1] In the presence of water, it undergoes hydrolysis to form 4-isopropylbenzyl alcohol and hydrobromic acid. This reaction can be accelerated by the presence of bases. The formation of hydrobromic acid can, in turn, catalyze further degradation of the compound and corrode storage containers.

Caption: Recommended handling workflow for this compound.

Experimental Protocols for Stability Assessment

For critical applications, it may be necessary to assess the purity of this compound before use, especially after prolonged storage.

Purity Determination by Gas Chromatography (GC)

A simple GC analysis can provide a quantitative measure of the purity of the compound and detect the presence of volatile impurities.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).

-

Instrumentation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 280 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 250 °C.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample and analyze the resulting chromatogram. The area percentage of the main peak will give an approximation of the purity.

Identification of Hydrolysis Products by ¹H NMR

Proton NMR spectroscopy can be used to detect the presence of the primary hydrolysis product, 4-isopropylbenzyl alcohol.

Methodology:

-

Sample Preparation: Dissolve a small amount of the this compound in a deuterated solvent (e.g., CDCl₃).

-

Analysis: Acquire the ¹H NMR spectrum.

-

This compound: The benzylic protons (CH₂Br) will appear as a singlet at approximately δ 4.5 ppm.

-

4-Isopropylbenzyl alcohol: The benzylic protons (CH₂OH) will appear as a singlet at a slightly different chemical shift, typically around δ 4.6-4.7 ppm, and a broad singlet for the hydroxyl proton will also be present. The presence of this second benzylic singlet indicates hydrolysis.

-

Conclusion

This compound is a valuable but inherently reactive reagent. Its stability is critically dependent on stringent storage and handling protocols. By minimizing exposure to moisture, light, and elevated temperatures, and by avoiding contact with incompatible materials, researchers can ensure the integrity of this compound. For applications where purity is paramount, analytical verification prior to use is strongly recommended. Adherence to the guidelines presented in this document will contribute to the safety of laboratory personnel and the success of synthetic endeavors.

References

-

Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Alkaline hydrolysis of substituted benzyl substituted benzoates. Retrieved from [Link]

-

ResearchGate. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Retrieved from [Link]

-

RSC Publishing. (n.d.). The chemistry of heteroarylphosphorus compounds. Part III. The alkaline hydrolysis of heteroarylmethyl analogues of benzyltriphenyl-phosphonium bromide. Retrieved from [Link]

-

Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Retrieved from [Link]

-

Quora. (2018). Which is more stable, benzylic halide or vinyl halide, and why? Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Rate of solvolysis of allyl and alkyl halides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Rates of solvolysis of p-dimethylamino benzyl halides. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on photodissociation of alkyl bromides at 234 and 267 nm. Retrieved from [Link]

-

RSC Publishing. (n.d.). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Retrieved from [Link]

-

ResearchGate. (2019). A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Retrieved from [Link]

-

PubMed. (2017). Impact of Conjugation and Hyperconjugation on the Radical Stability of Allylic and Benzylic Systems: A Theoretical Study. Retrieved from [Link]

-

Taylor & Francis Online. (2002). Benzyl Bromide – Knowledge and References. Retrieved from [Link]

-

J-STAGE. (n.d.). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Retrieved from [Link]

-

European Medicines Agency. (2003). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Valisure. (2022). What is "Stability Testing" & Why it's Important. Retrieved from [Link]

-

ResearchGate. (2015). Substituent effect of benzyl bromide substrate 2 Reaction conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides in aqueous solution. Retrieved from [Link]

-

Michael Pittelkow. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Retrieved from [Link]

-

ResearchGate. (2023). Photocatalytic Olefination of Aldehydes with Benzyl Bromides Promoted by Quantum Dots. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Benzyl Bromide, (stabilized with Propylene Oxide), 100 grams. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-4-(propan-2-yl)benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2018). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Retrieved from [Link]

-

Science.gov. (n.d.). degradation product formed: Topics by Science.gov. Retrieved from [Link]

-

AIP Publishing. (1950). The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide. Retrieved from [Link]

-

ResearchGate. (2011). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic solvent participation in the solvolysis of 4-methoxybenzyl bromide and chloride. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Oxo Ligand Insertion into Fe–C Bonds as a Platform for Oxygen Atom Insertion Catalysis. Retrieved from [Link]

Sources

- 1. 4-ISOPROPYL BENZYL BROMIDE 97 - Safety Data Sheet [chemicalbook.com]

- 2. 1-(Bromomethyl)-4-(propan-2-yl)benzene | C10H13Br | CID 47719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ISOPROPYL BENZYL BROMIDE 97 | 73789-86-3 [chemicalbook.com]

- 4. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 5. quora.com [quora.com]

4-Isopropylbenzyl bromide reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 4-Isopropylbenzyl Bromide with Nucleophiles

This guide provides a comprehensive analysis of the reactivity of this compound, a versatile electrophile in organic synthesis. We will explore the underlying mechanistic principles that govern its reactions with a diverse range of nucleophiles and provide field-proven protocols for its application in research and development settings.

This compound, with the CAS Number 73789-86-3, is a primary benzylic halide.[1] The core of its reactivity lies in the carbon-bromine (C-Br) bond. The bromine atom is an excellent leaving group, being the conjugate base of a strong acid (HBr). The carbon atom bonded to the bromine is benzylic, meaning it is directly attached to a benzene ring. This position is key to its reactivity, as it allows for the stabilization of positive charge through resonance with the aromatic ring. The isopropyl group at the para position is an electron-donating group, which further enhances this stabilization effect.

This inherent electronic structure makes this compound a potent electrophile, susceptible to attack by a wide array of electron-rich species, or nucleophiles. Understanding the factors that dictate the reaction pathway is paramount for controlling reaction outcomes and maximizing yields.

The Mechanistic Dichotomy: Sₙ1 vs. Sₙ2 Pathways

Nucleophilic substitution reactions involving benzylic halides like this compound can proceed through two primary mechanisms: bimolecular nucleophilic substitution (Sₙ2) and unimolecular nucleophilic substitution (Sₙ1).[2][3] The prevailing pathway is a function of the nucleophile's strength, the solvent system, and steric factors.

-

Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time the leaving group (bromide) departs.[2] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3] Strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF) favor this pathway.

-

Sₙ1 Mechanism: This is a two-step process that begins with the rate-determining departure of the leaving group to form a planar carbocation intermediate.[2][4] This benzylic carbocation is significantly stabilized by resonance with the adjacent phenyl ring and the electron-donating isopropyl group. The nucleophile then rapidly attacks the carbocation.[5] Weak nucleophiles and polar protic solvents (e.g., ethanol, water), which can stabilize the carbocation intermediate, favor the Sₙ1 pathway.[4][6]

The choice of reaction conditions allows chemists to direct the reaction towards the desired mechanism, as illustrated below.

Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.

Reactivity with Oxygen Nucleophiles: Ether and Ester Synthesis

Oxygen-based nucleophiles react readily with this compound to form ethers and esters, which are common structural motifs in pharmaceuticals and materials.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[7][8] Due to the primary nature of this compound, it is an excellent substrate for this reaction, minimizing the competing E2 elimination pathway that can be problematic with secondary or tertiary halides.[9]

Experimental Protocol: Synthesis of 4-Isopropylbenzyl Isopropyl Ether

This protocol is a self-validating system. The formation of a homogenous solution upon addition of the alkoxide and the subsequent consumption of the starting materials (monitored by TLC) are key indicators of reaction progression.

-

Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 50 mL of anhydrous isopropanol. Carefully add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

-

Causality: Sodium hydride is a strong base that deprotonates the alcohol to form the sodium isopropoxide nucleophile in situ. The reaction is exothermic and produces hydrogen gas, requiring careful addition and an inert atmosphere.

-

-

Reaction Initiation: Allow the mixture to stir at room temperature for 30 minutes until the evolution of gas ceases and a clear solution is formed.

-

Substrate Addition: Add this compound (1.0 equivalent) dropwise to the flask via a syringe.

-

Reaction: Heat the mixture to a gentle reflux (approx. 82 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction to room temperature and carefully quench by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Causality: The aqueous workup removes unreacted alkoxide and inorganic salts. Diethyl ether is used as the extraction solvent due to the high solubility of the ether product.

-

-

Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ether.

Reactivity with Nitrogen Nucleophiles: Amine Synthesis

The alkylation of nitrogen nucleophiles is a cornerstone of synthetic chemistry, enabling the construction of various amine-containing compounds.

Direct Alkylation of Amines

This compound can directly alkylate primary and secondary amines to produce secondary and tertiary amines, respectively. A significant challenge in this approach is over-alkylation, where the product amine, being nucleophilic itself, reacts further with the alkyl halide.[10][11] Using an excess of the starting amine can help favor mono-alkylation.

Experimental Protocol: Synthesis of a Tertiary Amine

This procedure, adapted from a general method for synthesizing tertiary amines in an aqueous medium, demonstrates an efficient and environmentally conscious approach.

-

Reaction Setup: To a 50 mL round-bottom flask, add the secondary amine (e.g., morpholine, 1.0 equivalent), this compound (1.1 equivalents), and a 10:1 mixture of dioxane and water (20 mL).

-

Base Addition: Add sodium hydroxide (NaOH, 1.2 equivalents) and stir the mixture vigorously at room temperature.

-

Causality: The base serves a dual purpose: it neutralizes the HBr formed during the reaction, driving the equilibrium forward, and it can increase the nucleophilicity of the amine. The aqueous medium facilitates the reaction.

-

-

Monitoring: The reaction is typically rapid and can be monitored by TLC. Completion is often observed within 15-30 minutes.

-

Workup and Purification: Upon completion, add 20 mL of water and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude tertiary amine can be purified by silica gel chromatography.

Alternative Methods for Primary Amine Synthesis

To circumvent over-alkylation, indirect methods such as the Gabriel synthesis or the use of an azide nucleophile are preferred for preparing primary amines.[11]

Caption: Clean synthesis routes to primary amines from this compound.

Reactivity with Sulfur Nucleophiles: Thioether Synthesis

Sulfur nucleophiles are generally more potent than their oxygen counterparts, leading to rapid and efficient Sₙ2 reactions.[12]

One-Pot Thioether Synthesis Using Thiourea

Handling thiols directly is often undesirable due to their potent and unpleasant odor. A superior, one-pot method involves the use of thiourea to generate the thiolate nucleophile in situ, which then reacts with a second equivalent of the halide.[13][14]

Experimental Protocol: Synthesis of Bis(4-isopropylbenzyl) Sulfide

This robust protocol avoids the isolation of malodorous intermediates.[13][14]

-

Isothiuronium Salt Formation: In a round-bottom flask, dissolve this compound (2.0 equivalents) and thiourea (1.0 equivalent) in methanol (50 mL).

-

Reaction: Heat the mixture under reflux for 2-3 hours. The formation of the S-(4-isopropylbenzyl)isothiuronium bromide salt occurs during this step.

-

Causality: Thiourea acts as an excellent sulfur nucleophile, displacing the bromide in an Sₙ2 fashion to form the stable isothiuronium salt.

-

-

Thiolate Generation & Alkylation: Cool the mixture slightly and add solid sodium hydroxide (3.0 equivalents) portion-wise. A thiolate intermediate is formed, which immediately reacts with the remaining this compound in the solution.

-

Completion: Heat the reaction mixture under reflux for an additional 8-16 hours until TLC analysis indicates the consumption of starting material.

-

Workup and Purification: Cool the reaction to room temperature. Partition the mixture between aqueous NaOH (50 mL) and dichloromethane (50 mL). Separate the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude thioether can be purified by column chromatography.

Reactivity with Carbon Nucleophiles: C-C Bond Formation

The formation of carbon-carbon bonds is central to building molecular complexity. This compound serves as an effective electrophile in these transformations.

Friedel-Crafts Alkylation

In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), this compound can act as the electrophile in a Friedel-Crafts alkylation of an aromatic ring.[15][16] The Lewis acid assists in generating a benzylic carbocation, which is then attacked by the nucleophilic π-system of another aromatic compound.[17][18]

Table 1: Summary of Representative Reactions and Conditions

| Nucleophile Class | Specific Nucleophile | Product Type | Typical Conditions | Mechanism | Reference(s) |

| Oxygen | Sodium Isopropoxide | Ether | Anhydrous Isopropanol, Reflux | Sₙ2 | [7][9] |

| Nitrogen | Morpholine | Tertiary Amine | NaOH, Dioxane/H₂O, RT | Sₙ2 | |

| Nitrogen | Sodium Azide | Alkyl Azide | DMF or Acetone, Heat | Sₙ2 | [11] |

| Sulfur | Thiourea | Thioether | MeOH, NaOH, Reflux | Sₙ2 | [13][14] |

| Carbon | Benzene / AlCl₃ | Diaryl Methane | Anhydrous conditions, 0°C to RT | Sₙ1-like (EAS) | [15][16] |

Conclusion

This compound is a highly valuable synthetic intermediate whose reactivity is dominated by nucleophilic substitution pathways. Its benzylic nature allows for facile reaction via both Sₙ1 and Sₙ2 mechanisms. By carefully selecting the nucleophile, solvent, and reaction conditions, researchers can effectively control the reaction outcome to synthesize a wide array of ethers, amines, thioethers, and carbon-carbon coupled products. The protocols outlined in this guide represent robust, field-tested methods that can be readily implemented in a laboratory setting to leverage the synthetic potential of this versatile reagent.

References

-

PrepChem.com. Synthesis of isopropyl (2-isopropylphenyl) ether. Available from: [Link]

-

University of California, Irvine. Experiment 7 — Nucleophilic Substitution. Available from: [Link]

-

A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. 2008. Available from: [Link]

-

University of Massachusetts Boston. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Available from: [Link]

-

BYJU'S. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. 2021-05-10. Available from: [Link]

-

10.3 PREPARATION OF ETHERS. Available from: [Link]

-

Chemistry Steps. Preparation of Amines. Available from: [Link]

-

Chemistry LibreTexts. Ether Synthesis. 2023-01-22. Available from: [Link]

-

Semantic Scholar. Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKIVOC. 2010. Available from: [Link]

-

Chemistry LibreTexts. 24.6: Synthesis of Amines. 2025-02-24. Available from: [Link]

-

OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

-

Bartleby. Nucleophilic Substitution Reaction Lab Report. Available from: [Link]

-

Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available from: [Link]

-

EduBirdie. Friedel-Crafts Alkylation | Eastern Kentucky University. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of benzylic amines. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. 2014-10-24. Available from: [Link]

-

AK LECTURES. Friedel-Crafts Alkylation. 2014-06-14. Available from: [Link]

-

Organic Chemistry Guide. Thioether (Sulfide) Synthesis - EASY!. 2023-02-15. Available from: [Link]

-

Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. 2017-12-30. Available from: [Link]

-

The Organic Chemistry Tutor. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. 2017-01-13. Available from: [Link]

-

The Journal of Organic Chemistry. Direct synthesis of thio ethers from thiols and alcohols. Available from: [Link]

-

Master Organic Chemistry. The SN1 Reaction Mechanism. 2025-07-03. Available from: [Link]

-

Professor Dave Explains. Friedel-Crafts Alkylation. 2015-01-04. Available from: [Link]

-

National Institutes of Health (NIH). Benzyl thioether formation merging copper catalysis. Available from: [Link]

-

Indian Academy of Sciences. Kinetics of the reaction of alkyl bromides with nucleophiles containing nitrogen atoms. Journal of Chemical Sciences. 1988. Available from: [Link]

-

Khan Academy. Sn1 vs Sn2: Summary. Available from: [Link]

-

National Institutes of Health (NIH). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. 2010-01-20. Available from: [Link]

-

KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Available from: [Link]

-

CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. Available from: [Link]

-

Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. Available from: [Link]

-

Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. 2022-10-26. Available from: [Link]

-

Fiveable. Isopropyl Bromide Definition - Organic Chemistry Key Term. Available from: [Link]

-

Chemistry LibreTexts. Nucleophilicity of Sulfur Compounds. 2023-01-22. Available from: [Link]

Sources

- 1. 4-异丙基溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. askthenerd.com [askthenerd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

- 15. cerritos.edu [cerritos.edu]